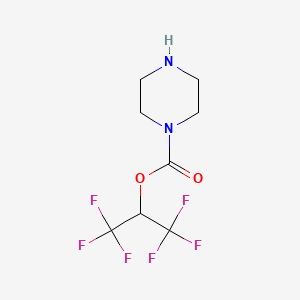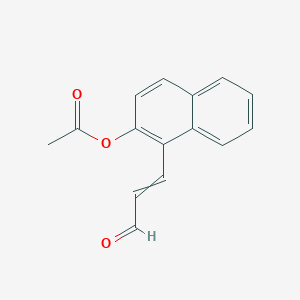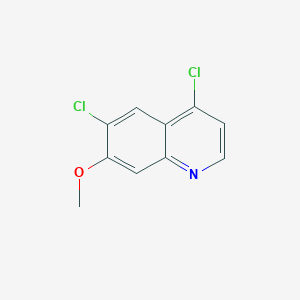
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of six fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate typically involves the reaction of hexafluoropropanol with piperazine and a carboxylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using advanced chemical reactors. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and maximizing yield. The use of automated systems and continuous monitoring ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols or amines.
科学的研究の応用
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and processes, particularly in the development of new drugs and therapies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound contribute to its high reactivity and ability to form stable complexes with various biomolecules. This makes it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
類似化合物との比較
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated properties, used as a solvent and reagent in various chemical reactions.
Hexafluoroisopropanol: Another fluorinated alcohol with applications in organic synthesis and materials science.
Uniqueness
1,1,1,3,3,3-Hexafluoropropan-2-yl piperazine-1-carboxylate is unique due to its combination of fluorinated and piperazine moieties, which confer distinct chemical and biological properties. This makes it particularly valuable in the development of new drugs and materials with enhanced stability and reactivity.
特性
分子式 |
C8H10F6N2O2 |
|---|---|
分子量 |
280.17 g/mol |
IUPAC名 |
1,1,1,3,3,3-hexafluoropropan-2-yl piperazine-1-carboxylate |
InChI |
InChI=1S/C8H10F6N2O2/c9-7(10,11)5(8(12,13)14)18-6(17)16-3-1-15-2-4-16/h5,15H,1-4H2 |
InChIキー |
LZZVRRMMBYPJSZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(=O)OC(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B11716740.png)





![bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B11716765.png)



